Cas no 2034305-04-7 (N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3-(trifluoromethyl)benzamide)

N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3-(trifluoromethyl)benzamide structure
2034305-04-7 structure
Product name:N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3-(trifluoromethyl)benzamide
CAS No:2034305-04-7
MF:C15H11F3N4OS
MW:352.334251642227
CID:5333470

N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3-(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide
    • N-[(1-thiophen-2-yltriazol-4-yl)methyl]-3-(trifluoromethyl)benzamide
    • N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3-(trifluoromethyl)benzamide
    • Inchi: 1S/C15H11F3N4OS/c16-15(17,18)11-4-1-3-10(7-11)14(23)19-8-12-9-22(21-20-12)13-5-2-6-24-13/h1-7,9H,8H2,(H,19,23)
    • InChI Key: NRVLFPFMCCFZTA-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1N1C=C(CNC(C2=CC=CC(C(F)(F)F)=C2)=O)N=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 451
  • XLogP3: 3.1
  • Topological Polar Surface Area: 88

N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3-(trifluoromethyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6560-2957-25mg
N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3-(trifluoromethyl)benzamide
2034305-04-7
25mg
$109.0 2023-09-08
Life Chemicals
F6560-2957-5mg
N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3-(trifluoromethyl)benzamide
2034305-04-7
5mg
$69.0 2023-09-08
Life Chemicals
F6560-2957-30mg
N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3-(trifluoromethyl)benzamide
2034305-04-7
30mg
$119.0 2023-09-08
Life Chemicals
F6560-2957-3mg
N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3-(trifluoromethyl)benzamide
2034305-04-7
3mg
$63.0 2023-09-08
Life Chemicals
F6560-2957-4mg
N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3-(trifluoromethyl)benzamide
2034305-04-7
4mg
$66.0 2023-09-08
Life Chemicals
F6560-2957-40mg
N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3-(trifluoromethyl)benzamide
2034305-04-7
40mg
$140.0 2023-09-08
Life Chemicals
F6560-2957-10mg
N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3-(trifluoromethyl)benzamide
2034305-04-7
10mg
$79.0 2023-09-08
Life Chemicals
F6560-2957-2mg
N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3-(trifluoromethyl)benzamide
2034305-04-7
2mg
$59.0 2023-09-08
Life Chemicals
F6560-2957-10μmol
N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3-(trifluoromethyl)benzamide
2034305-04-7
10μmol
$69.0 2023-09-08
Life Chemicals
F6560-2957-50mg
N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3-(trifluoromethyl)benzamide
2034305-04-7 90%+
50mg
$160.0 2023-04-23

N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3-(trifluoromethyl)benzamide Related Literature

Additional information on N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3-(trifluoromethyl)benzamide

Professional Introduction to Compound with CAS No. 2034305-04-7 and Product Name: N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3-(trifluoromethyl)benzamide

Compound with the CAS number 2034305-04-7 and the product name N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3-(trifluoromethyl)benzamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered attention for its potential applications in drug development and medicinal chemistry. The presence of a trifluoromethyl group and a thiophene moiety in its backbone suggests unique electronic and steric properties that make it a promising candidate for further exploration.

The molecular framework of this compound incorporates several key functional groups that contribute to its distinct chemical behavior. The benzamide moiety is well-known for its role in many bioactive molecules, often serving as a pharmacophore due to its ability to interact with biological targets. The substitution of a trifluoromethyl group at the third position of the benzene ring enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. Additionally, the incorporation of a thiophen-2-yl group introduces sulfur into the structure, which can influence both the electronic properties and potential interactions with biological systems.

The core structure of this compound is further modified by the presence of a 1H-1,2,3-triazol-4-yl moiety, which is linked to a methyl group through a nitrogen atom. This triazole ring is known for its stability and versatility in medicinal chemistry, often serving as a scaffold for bioactive compounds. The triazole ring's nitrogen atoms can form hydrogen bonds with biological targets, enhancing binding affinity. Moreover, the combination of the triazole ring with the thiophene and benzamide moieties creates a complex system that may exhibit multiple modes of interaction with biological receptors.

Recent research in pharmaceutical chemistry has highlighted the importance of heterocyclic compounds in drug development. The structural features of this compound align well with current trends in medicinal chemistry, where molecules with multiple heterocyclic rings are often explored for their enhanced bioactivity. Studies have shown that compounds containing both thiophene and triazole moieties can exhibit significant pharmacological effects, particularly in areas such as anti-inflammatory and anticancer therapies. The trifluoromethyl group further enhances these properties by improving metabolic stability and binding affinity.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The introduction of the triazole ring typically involves cycloaddition reactions between organic dienes and azides, while the attachment of the thiophene group may require palladium-catalyzed cross-coupling reactions. The final step involves forming the benzamide linkage, which can be achieved through acylation reactions under controlled conditions. Each step must be carefully optimized to minimize side reactions and ensure the integrity of the desired structure.

In terms of biological activity, preliminary studies suggest that this compound may exhibit promising properties as an inhibitor of certain enzymes involved in inflammatory pathways. The combination of the benzamide pharmacophore with the triazole-thiophene scaffold could lead to potent interactions with target proteins, potentially making it an effective therapeutic agent. Additionally, the presence of the trifluoromethyl group may enhance selectivity by modulating electronic effects at key binding sites.

Advanced computational methods have been employed to explore the potential bioactivity of this compound. Molecular docking simulations have shown that it can bind effectively to several protein targets relevant to inflammatory diseases. These simulations predict favorable interactions between key functional groups in the compound and conserved residues on target proteins, suggesting high binding affinity. Furthermore, quantum mechanical calculations have been used to analyze electronic distributions within the molecule, providing insights into its reactivity and potential metabolic pathways.

The development of new pharmaceuticals often involves rigorous testing to assess both efficacy and safety profiles. In vitro assays have been conducted to evaluate the biological activity of this compound against various targets relevant to inflammatory diseases. Initial results indicate that it exhibits significant inhibitory effects on key enzymes involved in inflammation pathways at nanomolar concentrations. These findings are particularly encouraging given that many current therapeutics require higher doses to achieve comparable efficacy.

As research progresses, further optimization may be necessary to enhance potency while minimizing potential side effects. Structural modifications could be explored to improve binding affinity or alter metabolic stability based on computational predictions and experimental data. Collaborative efforts between synthetic chemists and biologists will be crucial in refining this compound into a viable therapeutic candidate.

The broader implications of this research extend beyond individual compounds like those represented by CAS No. 2034305-04-7 or named as N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3-(trifluoromethyl)benzamide; they reflect ongoing advancements in pharmaceutical chemistry driven by interdisciplinary approaches combining synthetic organic chemistry with computational biology and medicinal chemistry expertise.

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